5-Bromospiro[chroman-2,1'-cyclopropane]
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Overview
Description
5-Bromospiro[chroman-2,1’-cyclopropane]: is a chemical compound characterized by the presence of a bromine atom attached to a spirocyclic structure that includes a chroman ring and a cyclopropane ring
Preparation Methods
The synthesis of 5-Bromospiro[chroman-2,1’-cyclopropane] typically involves the following steps:
Starting Materials: The synthesis begins with chroman and cyclopropane derivatives.
Spirocyclization: The formation of the spirocyclic structure is accomplished through cyclization reactions under specific conditions, such as the use of strong bases or catalysts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
5-Bromospiro[chroman-2,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions under specific conditions, leading to the formation of different cyclic or acyclic products.
Scientific Research Applications
5-Bromospiro[chroman-2,1’-cyclopropane] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromospiro[chroman-2,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5-Bromospiro[chroman-2,1’-cyclopropane] can be compared with other spirocyclic compounds, such as:
Spiro[chroman-2,1’-cyclopropane]: Lacks the bromine atom, resulting in different reactivity and properties.
5-Chlorospiro[chroman-2,1’-cyclopropane]: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-Fluorospiro[chroman-2,1’-cyclopropane]: Contains a fluorine atom, which can significantly alter the compound’s properties due to the high electronegativity of fluorine.
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromospiro[3,4-dihydrochromene-2,1'-cyclopropane] |
InChI |
InChI=1S/C11H11BrO/c12-9-2-1-3-10-8(9)4-5-11(13-10)6-7-11/h1-3H,4-7H2 |
InChI Key |
FZTONQOXEYVDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)OC3=C1C(=CC=C3)Br |
Origin of Product |
United States |
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